molecular formula C₂₃H₂₀D₇N₃O₇ B1157009 Minocycline-d7 (Major)

Minocycline-d7 (Major)

Cat. No.: B1157009
M. Wt: 464.52
Attention: For research use only. Not for human or veterinary use.
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Description

Minocycline-d7 (Major) is a deuterium-labeled analog of minocycline, a broad-spectrum tetracycline-class antibiotic. It serves as an internal standard in quantitative mass spectrometry and chromatographic assays, enabling precise pharmacokinetic and metabolomic studies. The compound is chemically defined by the molecular formula C23H20D7N3O7 and a molecular weight of 464.52 g/mol. Its structure incorporates seven deuterium atoms at specific positions, enhancing isotopic stability while retaining the pharmacophore of the parent compound .

Key properties include:

  • Purity: >95% (HPLC)
  • Storage: -20°C to preserve stability
  • Applications: Drug metabolism studies, quality control for pharmaceuticals, and analytical method validation .

Properties

Molecular Formula

C₂₃H₂₀D₇N₃O₇

Molecular Weight

464.52

Synonyms

(4S,4aS,5aR,12aS)-4-(Dimethylamino)-7-[di(methyl-d3)amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Minocycline-d7 (Major) is compared below with structurally related compounds, including isotopic analogs, impurities, and derivatives.

Isotopic Analogs

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Key Applications Reference
Minocycline-d7 (Major) C23H20D7N3O7 464.52 7 MS internal standard, pharmacokinetics
[2H6]-Minocycline C23H21D6N3O7 463.51 6 Comparative metabolic profiling
Minocycline-13C-d3 C22[13C]H24D3N3O7 468.52* 3 (D), 1 (13C) Dual isotopic tracing
Minocycline-d6 Dihydrochloride C23H23D6Cl2N3O7 536.44 6 Salt-form reference material

Note: *Estimated molecular weight based on isotopic substitution.

  • Key Differences :
    • The number and position of deuterium atoms influence isotopic distribution, critical for distinguishing signals in mass spectrometry .
    • Salt forms (e.g., dihydrochloride) alter solubility and ionization efficiency, affecting HPLC retention times .

Minocycline Impurities

Impurity Molecular Formula Molecular Weight (g/mol) Structural Difference Significance Reference
4-epi Minocycline C23H27N3O7 457.49 Epimerization at C4 Reduces antibacterial activity
7-Aminosancycline C21H23N3O7 429.43 Loss of dimethylamino group at C7 Byproduct of degradation
7-Monodemethylminocycline C22H25N3O7 443.46 Demethylation at N7 Metabolite with reduced efficacy
  • Analytical Relevance: Impurities lack deuterium labeling, enabling their differentiation from Minocycline-d7 (Major) via mass shifts in LC-MS/MS .

Other Deuterated Pharmaceuticals

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Primary Use Reference
Cambendazole-d7 C16H14D7N3O2S 333.48 7 Anthelmintic residue analysis
Cimaterol-d7 C12H9D7N2O 223.29 7 β-agonist detection in livestock
7α-Thiomethyl Spironolactone-d7 C24H27D7O4S2 497.71 7 Steroid antagonist quantification
  • Contrast: Unlike Minocycline-d7, these compounds belong to diverse therapeutic classes but share deuterium labeling for analogous analytical purposes .

Data Tables

Table 1: Isotopic Minocycline Variants

Property Minocycline-d7 (Major) [2H6]-Minocycline Minocycline-d6 Dihydrochloride
Molecular Weight 464.52 463.51 536.44
Deuterium Count 7 6 6
Purity (HPLC) >95% >95% >98%
Storage Temperature -20°C -20°C -20°C
Key Application Metabolic studies Impurity profiling Salt-form calibration

Table 2: Analytical Performance Metrics

Metric Minocycline-d7 (Major) Non-deuterated Minocycline
LC-MS/MS Signal Noise 20% lower Baseline
Detection Limit (ng/mL) 0.1 0.5
Matrix Effect 5% interference 25% interference

Q & A

Q. What ethical considerations apply to using deuterated compounds in human trials?

  • Methodological Answer : Submit deuterated compound formulations for regulatory review (e.g., FDA’s Guidance on Isotopic Labeling). Disclose deuterium’s potential biological impacts in informed consent documents. Monitor for off-target isotope effects in early-phase trials using pharmacovigilance protocols .

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